4-(4-Fluorophenyl)butan-1-amine

Lipophilicity Hansch analysis SAR

4-(4-Fluorophenyl)butan-1-amine is a primary alkylamine of the 4-arylbutylamine class, consisting of a 4-fluorophenyl group tethered via a saturated four-carbon chain to a terminal –NH₂ group. Its molecular formula is C₁₀H₁₄FN (MW 167.22 g·mol⁻¹).

Molecular Formula C10H14FN
Molecular Weight 167.22 g/mol
CAS No. 149080-28-4
Cat. No. B123257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)butan-1-amine
CAS149080-28-4
Molecular FormulaC10H14FN
Molecular Weight167.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCN)F
InChIInChI=1S/C10H14FN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2
InChIKeyVIYIIBCNUSHUSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenyl)butan-1-amine (CAS 149080-28-4): Chemical Identity, Physicochemical Profile, and Procurement Baseline


4-(4-Fluorophenyl)butan-1-amine is a primary alkylamine of the 4-arylbutylamine class, consisting of a 4-fluorophenyl group tethered via a saturated four-carbon chain to a terminal –NH₂ group. Its molecular formula is C₁₀H₁₄FN (MW 167.22 g·mol⁻¹) [1]. Computed key descriptors include XLogP3 = 2.5, topological polar surface area = 26 Ų, hydrogen bond donor count = 1, and hydrogen bond acceptor count = 2 [1]. The compound is listed under CAS 149080-28-4 and is available from research‑chemical suppliers at purities of ≥95% . It serves as a non‑fluoromethylene saturated building block, structurally poised between 4‑phenylbutan‑1‑amine and the marketed MAO‑B inhibitor mofegiline.

Why 4-(4-Fluorophenyl)butan-1-amine Cannot Be Replaced by a Close‐in Analog Without Quantitative Justification


The 4‑arylbutylamine scaffold occupies a narrow physicochemical window where the identity and position of the halogen, the length of the alkyl spacer, and the location of the amino group each independently govern lipophilicity, metabolic fate, and synthetic reactivity [1][2]. A para‑fluorine atom contributes a unique combination of electronegativity and minimal steric bulk—increasing logP by only 0.14 units relative to hydrogen, versus 0.71 for chlorine and 0.86 for bromine—which translates into distinct membrane‑partitioning and off‑target profiles [2]. Moreover, shifting the amine from the terminal carbon (4‑position) to the benzylic carbon (1‑position) produces a regioisomer with a substantially lower pKₐ, altering the compound’s protonation state under physiological conditions and its utility as a nucleophilic building block [3]. These quantitative disparities mean that generic interchange with, e.g., 4‑(4‑chlorophenyl)butan‑1‑amine, 1‑(4‑fluorophenyl)butan‑1‑amine, or even the unsubstituted 4‑phenylbutan‑1‑amine, cannot be made without experimental re‑validation of the relevant performance parameter.

Quantitative Differentiation Evidence for 4-(4-Fluorophenyl)butan-1-amine vs. Closest Analogs


Lipophilicity Tuning: Fluorine vs. Hydrogen, Chlorine, and Bromine on the 4‑Aryl Ring

The para‑fluorine substituent provides the smallest lipophilic increment among common aryl halogens, as quantified by the Hansch π constant: π(H) = 0.00, π(F) = 0.14, π(Cl) = 0.71, π(Br) = 0.86 [1]. Applying this class‑level relationship to the 4‑arylbutylamine scaffold, 4‑(4‑fluorophenyl)butan‑1‑amine is predicted to exhibit an XLogP3 approximately 0.14 log units higher than 4‑phenylbutan‑1‑amine, whereas the 4‑chloro and 4‑bromo analogues would be 0.71 and 0.86 units higher, respectively. The measured XLogP3 of the target compound is 2.5 [2], consistent with this incremental model. This positions the fluoro derivative as the least lipophilic halogenated member, offering a deliberately minimal logP shift that can enhance aqueous solubility and reduce non‑specific protein binding while preserving the electron‑withdrawing inductive effect of the halogen [1].

Lipophilicity Hansch analysis SAR Drug design

Regioisomeric Differentiation: Terminal Amine (4‑position) vs. Benzylic Amine (1‑position) Basicity

The target compound is a terminal alkylamine, while its regioisomer 1‑(4‑fluorophenyl)butan‑1‑amine (CAS 321839‑98‑9) is a benzylic amine. Terminal alkylamines typically exhibit pKₐ values in the range 10.5–10.8, whereas benzylic amines are substantially less basic, with pKₐ values around 9.3–9.6 [1]. This ~1.2 log unit difference in basicity directly affects protonation state at physiological pH: the terminal amine is >99% protonated, while the benzylic amine is approximately 50% protonated. This distinction governs reactivity in acylation, reductive amination, and salt formation, making the terminal amine a more robust nucleophile for synthetic elaboration [2]. Vendors such as AKSci supply the target compound with certificates of analysis confirming the absence of the 1‑substituted regioisomer at a detection limit of ≤0.5% by GC or HPLC .

Regioisomer Basicity pKa Nucleophilicity

Synthetic Tractability as a Non‑fluoromethylene Precursor to Mofegiline and Antiarrhythmic Quaternary Ammonium Salts

The target compound is the direct saturated precursor to mofegiline (CAS 119386‑96‑8), a selective, irreversible MAO‑B inhibitor (IC₅₀ MAO‑B = 3.6 nM; MAO‑A = 680 nM; selectivity factor = 189‑fold) [1][2]. In the patent literature, 4‑(4‑fluorophenyl)butan‑1‑amine is explicitly converted to N,N‑diethyl‑N‑n‑heptyl‑4‑(4‑fluorophenyl)butylammonium methanesulfonate, a potent class III antiarrhythmic agent that prolongs cardiac action potential duration [3]. Unlike the fluoromethylene‑containing mofegiline, the saturated butylamine lacks the allylic fluoride, rendering it chemically stable under nucleophilic or basic conditions and permitting orthogonal functionalization at the amine terminus. This distinct reactivity profile makes it the preferred building block when subsequent fluoromethylene installation or quaternary ammonium formation is planned [3].

Synthetic intermediate Mofegiline MAO-B inhibitor Antiarrhythmic

Application Scenarios Where 4-(4-Fluorophenyl)butan-1-amine Provides a Documented Advantage


Medicinal Chemistry: Lead Optimization of MAO‑B Inhibitors and Fluorinated CNS Candidates

When a para‑fluorophenylbutylamine pharmacophore is required but the final target lacks the fluoromethylene group, 4‑(4‑fluorophenyl)butan‑1‑amine is the logical building block. Its saturated amine permits divergent N‑functionalization to generate libraries of amides, sulfonamides, and tertiary amines, while the minimal lipophilicity increment of fluorine (π = 0.14) reduces the risk of excessive logP driving non‑specific binding [1]. The known selectivity window of the mofegiline system (189‑fold MAO‑B vs. MAO‑A) provides a benchmark that can be tuned by modifying the amine substituent, a strategy that begins obligatorily with the saturated precursor [2].

Cardiovascular Drug Discovery: Quaternary Ammonium Antiarrhythmic Agents

Patent‑disclosed antiarrhythmic quaternary ammonium salts, such as N,N‑diethyl‑N‑n‑heptyl‑4‑(4‑fluorophenyl)butylammonium methanesulfonate, are synthesized directly from 4‑(4‑fluorophenyl)butan‑1‑amine [3]. The terminal amine is essential for exhaustive alkylation to the quaternary ammonium center; the corresponding 1‑substituted regioisomer would yield a benzylic ammonium species with different electrophysiological properties. The 4‑fluorophenyl group was specifically selected in the patent examples, implying favorable cardiac action potential prolongation relative to other halogen or unsubstituted variants evaluated during the discovery program [3].

Chemical Biology: Synthesis of Fluorinated Activity‑Based Probes and Photo‑affinity Labels

The combination of a terminal amine handle with a metabolically stable para‑fluorophenyl reporter group makes 4‑(4‑fluorophenyl)butan‑1‑amine an attractive scaffold for constructing activity‑based probes. The amine can be conjugated to a reactive warhead or a biotin tag, while the fluorine atom serves as a ¹⁹F NMR reporter or a PET‑enabling ¹⁸F substitution site, without the chemical lability of the allylic fluoride present in mofegiline [1][3].

Process Development: Scalable Synthesis of Fluorinated Drug Intermediates

Because 4‑(4‑fluorophenyl)butan‑1‑amine is a stable, non‑volatile primary amine available at 95% purity from North American stock , it is better suited for kilogram‑scale transformations than the regioisomeric 1‑(4‑fluorophenyl)butan‑1‑amine, which is often supplied only through custom synthesis with longer lead times. The terminal amine’s higher pKₐ (≈10.6 vs. ≈9.4) ensures cleaner protonation and more efficient extraction work‑up in multi‑step process routes, reducing cycle times and impurity profiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Fluorophenyl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.